molecular formula C13H12N2O6S2 B13762498 Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- CAS No. 62646-28-0

Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-

Cat. No.: B13762498
CAS No.: 62646-28-0
M. Wt: 356.4 g/mol
InChI Key: YNKYUVNLFJJWHG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of a benzoic acid moiety substituted with an aminosulfonyl group and a sulfonylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions typically result in various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl and aminosulfonyl groups play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is unique due to the presence of both sulfonyl and aminosulfonyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62646-28-0

Molecular Formula

C13H12N2O6S2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H12N2O6S2/c14-22(18,19)11-5-7-12(8-6-11)23(20,21)15-10-3-1-9(2-4-10)13(16)17/h1-8,15H,(H,16,17)(H2,14,18,19)

InChI Key

YNKYUVNLFJJWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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